molecular formula C9H10O3 B1201489 2,4-Dihydroxy-3,6-dimethylbenzaldehyde

2,4-Dihydroxy-3,6-dimethylbenzaldehyde

Cat. No. B1201489
M. Wt: 166.17 g/mol
InChI Key: XOAAGSCMGLMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-3,6-dimethylbenzaldehyde is a natural product found in Valsa ambiens, Hypomyces chrysospermus, and other organisms with data available.

Scientific Research Applications

Role in Aldehyde Dehydrogenase Function

2,4-Dihydroxy-3,6-dimethylbenzaldehyde may play a role in the function of aldehyde dehydrogenase-2 (ALDH2), an enzyme crucial for the alcohol elimination process and the removal of harmful aldehydes produced by lipid peroxidation. This function is vital in detoxification and protecting the body from oxidative stress. The involvement of ALDH2 in disease, aging, and alcohol addiction, and its pharmacological targeting suggests potential therapeutic applications for compounds interacting with this enzyme (Kimura, Yokoyama, & Higuchi, 2019).

Synthesis and Applications in Various Industries

The compound is related to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential chemical intermediate used widely in the pharmaceutical, perfumery, and food flavoring industries. The detailed synthesis method and its significance in various industrial applications underline the compound's relevance and potential for creating valuable products (Tan Ju & Liao Xin, 2003).

Biomarker in Pathophysiological Processes

Related compounds, such as 4-hydroxynonenal, serve as bioactive markers in pathophysiological processes. The biological activities and methods for identification in cells and tissues highlight the compound's importance as a marker of oxidative stress and its potential role in disease progression, such as Alzheimer's disease. This underlines the compound's significance in medical research and its potential as a target for therapeutic intervention (Žarković, 2003).

Environmental Impact and Degradation

Studies on the degradation of related compounds like acetaminophen by advanced oxidation processes (AOPs) give insights into the environmental impact and biotoxicity of by-products, underlining the importance of understanding and managing the environmental presence of such compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

Product Name

2,4-Dihydroxy-3,6-dimethylbenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzaldehyde

InChI

InChI=1S/C9H10O3/c1-5-3-8(11)6(2)9(12)7(5)4-10/h3-4,11-12H,1-2H3

InChI Key

XOAAGSCMGLMPKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)C)O

synonyms

2,4-dihydroxy-3,6-dimethylbenzaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.